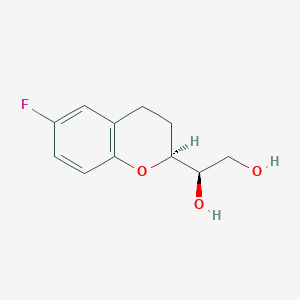

(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane" is a benzopyran derivative with potential pharmacological properties, including β-blockade, anticonvulsant, and antimicrobial activities . This compound is a precursor to a more complex molecule with four asymmetrical carbon atoms, which has been reported to be highly active .

Synthesis Analysis

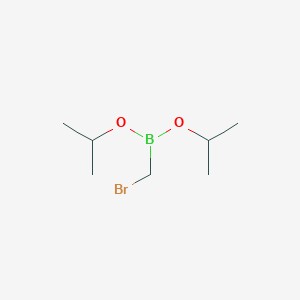

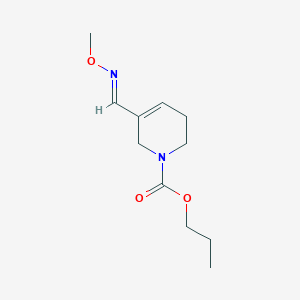

The synthesis of the related compounds, 1-[6-Fluoro-2S]-3H,4H-dihydro-2H-2-chromenyl]-(1R)-1,2-ethanediol (6) and its isomer, has been achieved through different synthetic routes. The synthesis of compound 6 involved eight steps, including a Claisen rearrangement and a one-pot Sharpless asymmetric epoxidation. In contrast, its isomer was synthesized in ten steps . Alternative methods have been reported, such as the Zr-catalytic kinetic resolution of allylic ethers and Mo-catalyzed chromene formation, which required fourteen steps and expensive reagents .

Molecular Structure Analysis

While the molecular structure of "(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane" is not directly described, related compounds have been studied. For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined by X-ray diffraction, revealing details about bond lengths, angles, and dihedral angles, which could be similar to the molecular structure of the compound .

Chemical Reactions Analysis

The compound "(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane" and its derivatives can undergo various chemical reactions. For instance, a series of urea/thiourea derivatives were synthesized from a related compound, 6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-chromene, in four steps. This process included the development of an efficient eluent system for the separation of diastereomers and the synthesis of (R*)-2-(benzylamino)-1-((S*)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol in high yields through new reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane" are not explicitly detailed in the provided papers. However, the synthesis and resolution of related compounds, such as (R)- and (S)-6-fluorochroman-2-carboxylic acids, were achieved from p-fluorophenol, indicating that the compound may share similar properties, such as solubility and reactivity, with these related compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound has been a focal point in the synthesis of various fluoro-organic compounds. Research highlights the synthesis of 6-Fluorochroman-2-carboxylic acids, which are derived from p-fluorophenol and are important intermediates for further chemical transformations (Yang et al., 2005).

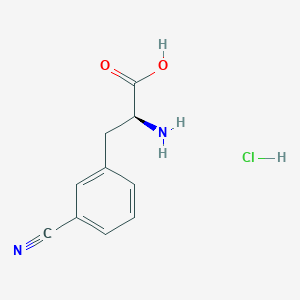

- The compound's structural properties, such as its chiral configuration, have been leveraged in the asymmetric synthesis of important intermediates for pharmaceuticals, such as the antihypertensive drug nebivolol (Devi & Das, 2017).

Biological Activities and Applications

- Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, showing moderate to excellent activity against bacterial and fungal strains, indicating its potential in antimicrobial drug development (Mannam et al., 2020).

- Another study focused on synthesizing novel benzimidazole derivatives of the compound, which showed promising antibacterial activity against specific bacterial strains, indicating its potential in antibacterial therapy development (Kumar et al., 2006).

Material Science and Engineering Applications

- The compound's derivatives have been utilized in the fabrication of chromophoric xerogels through nucleophilic aromatic substitution, indicating its utility in material sciences for creating materials with specific optical properties (Seifert et al., 2003).

Advanced Chemistry and Catalysis

- In the field of polymer chemistry, titanium complexes bearing fluorine-containing phenoxy-imine chelate ligands, derived from similar compounds, have shown promise in living polymerization of ethylene, producing high molecular weight polyethylenes. This indicates the compound's relevance in advanced catalysis and polymer science (Mitani et al., 2002).

Eigenschaften

IUPAC Name |

(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGMAEKAEXMJNG-KOLCDFICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461945 |

Source

|

| Record name | (1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane | |

CAS RN |

303176-39-8 |

Source

|

| Record name | (1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)

![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)

![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)

![7H-Benzo[c]fluorene](/img/structure/B135719.png)